N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide
Brand Name: Vulcanchem
CAS No.: 1396868-53-3
VCID: VC7721426
InChI: InChI=1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19)
SMILES: CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Molecular Formula: C14H19N3O4
Molecular Weight: 293.323

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide

CAS No.: 1396868-53-3

Cat. No.: VC7721426

Molecular Formula: C14H19N3O4

Molecular Weight: 293.323

* For research use only. Not for human or veterinary use.

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide - 1396868-53-3

Specification

CAS No. 1396868-53-3
Molecular Formula C14H19N3O4
Molecular Weight 293.323
IUPAC Name N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-methyloxamide
Standard InChI InChI=1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19)
Standard InChI Key IFCCPFIFQSDCEY-UHFFFAOYSA-N
SMILES CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

N1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide (molecular formula: C₁₄H₁₉N₃O₄, molecular weight: 293.32 g/mol) consists of:

  • A piperidine ring substituted at the 1-position with a furan-3-carbonyl group.

  • An oxalamide backbone linking the piperidine moiety to a methyl group.

The furan ring introduces aromaticity and potential hydrogen-bonding interactions, while the piperidine scaffold contributes conformational flexibility. The methyl group at the N2 position enhances hydrophobicity, influencing solubility and membrane permeability.

Table 1: Comparative Molecular Data for Oxalamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamideC₁₄H₁₉N₃O₄293.32Methyl, furan-3-carbonyl
Analog from SourceC₂₀H₂₂ClN₃O₄403.863-Chloro-2-methylphenyl
Analog from SourceC₂₁H₂₉N₃O₄387.48Cyclohexenylethyl

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide likely follows a multi-step protocol analogous to related oxalamides:

  • Piperidine Modification:

    • Furan-3-carbonyl chloride reacts with piperidin-4-ylmethanol to form 1-(furan-3-carbonyl)piperidin-4-ylmethanol.

    • Oxidation of the alcohol to an aldehyde, followed by reductive amination with methylamine, yields the N-methylated intermediate.

  • Oxalamide Formation:

    • Condensation of oxalyl chloride with the above intermediate under inert conditions forms the oxalamide linkage.

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Triethylamine (TEA) for acid scavenging.

  • Temperature: 0–25°C to prevent side reactions.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 7.4–7.6 ppm (furan protons), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.8 ppm (N-methyl group).

    • ¹³C NMR: Carbonyl signals at δ 165–170 ppm (oxalamide and furan carbonyls).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity >95% confirmed using a C18 column with acetonitrile/water gradient.

Biological Activity and Mechanism of Action

Target Engagement

While direct pharmacological data for N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide are unavailable, structurally similar oxalamides exhibit activity against voltage-gated ion channels (e.g., CaV2.2, NaV1.7) and collapsin response mediator proteins (CRMPs). These targets are implicated in neurological disorders and pain signaling, suggesting potential therapeutic applications.

Structure-Activity Relationships (SAR)

  • Piperidine Substitutions: Bulkier groups (e.g., cyclohexenylethyl in Source) enhance target selectivity but reduce solubility.

  • Furan vs. Benzothiophene: Furan-containing analogs (as in the query compound) show improved metabolic stability compared to benzothiophene derivatives.

Applications in Scientific Research

Medicinal Chemistry

The compound’s balanced lipophilicity (calculated LogP ≈ 1.8) and moderate molecular weight make it a candidate for central nervous system (CNS) drug discovery. Its furan and piperidine motifs are common in kinase inhibitors and GPCR modulators.

Chemical Biology

As a photoaffinity probe, the oxalamide core could facilitate target identification studies via cross-linking strategies. The methyl group allows for isotopic labeling (e.g., ¹³C) to track metabolic pathways.

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: No published data exist on pharmacokinetics or toxicity.

  • Target Identification: Computational docking studies are needed to predict binding partners.

Synthetic Optimization

  • Green Chemistry Approaches: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

  • Enantioselective Synthesis: Develop chiral catalysts to access stereoisomers for activity comparison.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator